molecular formula C19H34O B14802699 (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

Cat. No.: B14802699
M. Wt: 278.5 g/mol
InChI Key: NXMQYXQIHOQZFZ-WAXPSYRMSA-N
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Description

The compound (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a complex organic molecule with a unique structure It is characterized by a hexahydroindenone core with various substituents, including a dimethylheptanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the hexahydroindenone core and the introduction of the dimethylheptanyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the hexahydroindenone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dimethylheptanyl group via substitution reactions.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further saturate the molecule or reduce functional groups.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: can be compared with similar compounds such as:

This compound .

Properties

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one

InChI

InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h13-17H,6-12H2,1-5H3/t14-,15+,16+,17-,19+/m0/s1

InChI Key

NXMQYXQIHOQZFZ-WAXPSYRMSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=O)C

Origin of Product

United States

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